

Phevalin: A Bioactive Secondary Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: Phevalin

Cat. No.: B15567879

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phevalin, also known as aureusimine B, is a cyclic dipeptide secondary metabolite produced by various bacteria, most notably the human pathogen *Staphylococcus aureus*.^{[1][2]} As a product of a non-ribosomal peptide synthetase (NRPS), **Phevalin** has emerged as a molecule of significant interest within the scientific community.^[1] Its biological activities, including enzyme inhibition and modulation of host cell signaling pathways, suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of **Phevalin**, detailing its chemical properties, biological functions, and the experimental methodologies used for its study.

Chemical Structure and Properties

Phevalin is a cyclic dipeptide characterized by a monoketopiperazine core. It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates L-phenylalanine and L-valine residues.^{[1][3]}

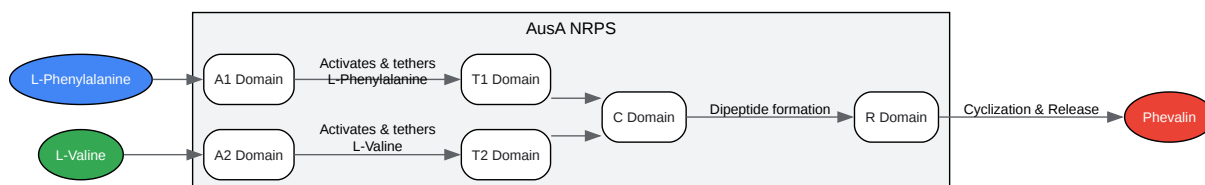
Property	Value	Source
IUPAC Name	(3S)-3-benzyl-6-isopropyl-1H-pyrazin-2(3H)-one	
Molecular Formula	C ₁₄ H ₁₈ N ₂ O	[1]
Molecular Weight	230.31 g/mol	[1]
CAS Number	170713-71-0	[1]
Canonical SMILES	<chem>CC(C)C1=NC=C(C(=O)N1)CC2=CC=CC=C2</chem>	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and methanol	[2]
Storage	Store at -20°C	[1]

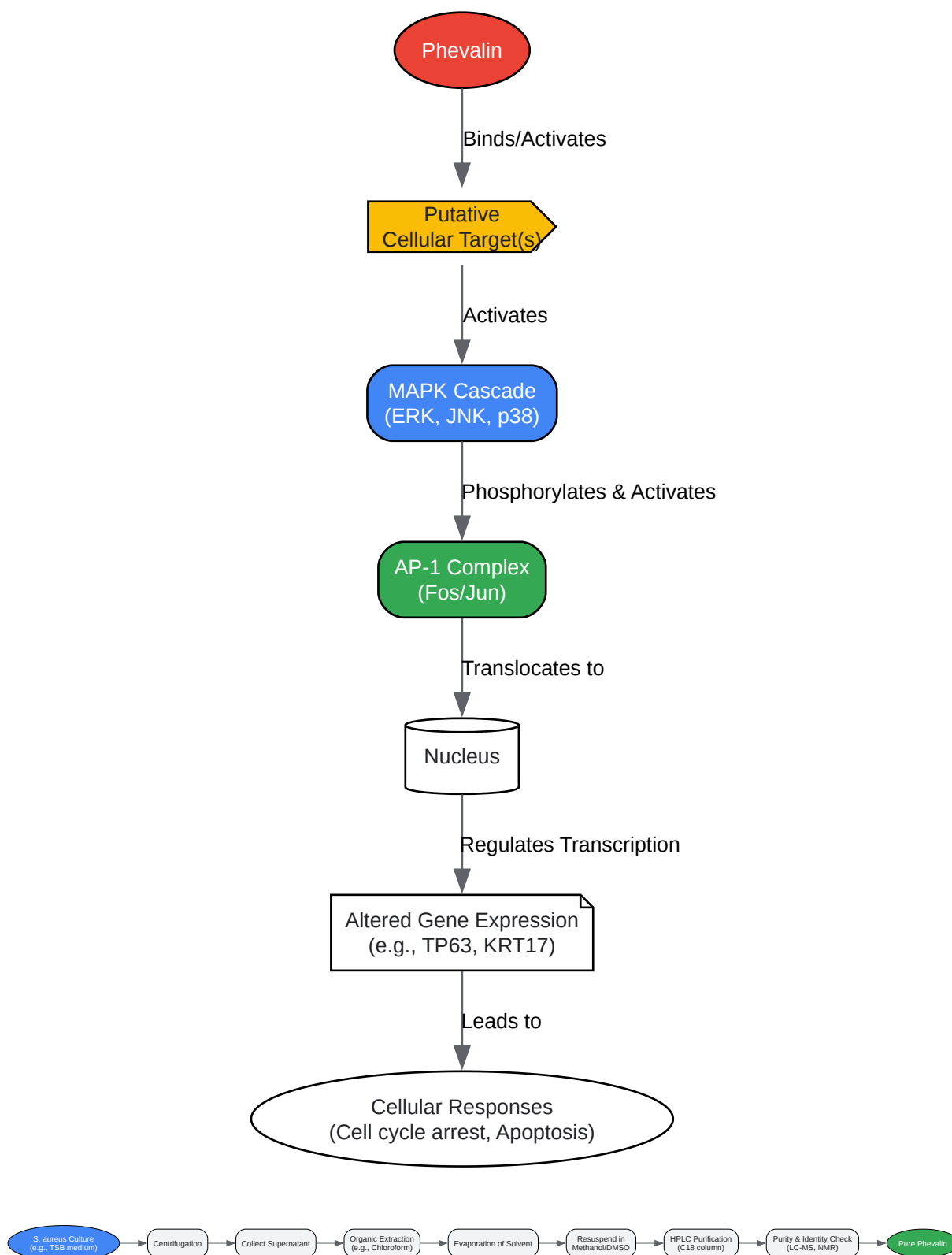
Biosynthesis

Phevalin is synthesized by the bimodular non-ribosomal peptide synthetase (NRPS) AusA in *Staphylococcus aureus*.^{[3][4]} The biosynthesis process involves the following key steps:

- **Adenylation (A domain):** The first module's A domain (A1) recognizes and activates L-phenylalanine by adenylation, consuming ATP.
- **Thiolation (T domain):** The activated L-phenylalanine is then transferred to the phosphopantetheinyl arm of the cognate thiolation domain (T1).
- **Condensation (C domain):** The condensation domain catalyzes the formation of a peptide bond between the T1-bound L-phenylalanine and the L-valine tethered to the T2 domain of the second module.
- **Second Module Activity:** The second module's A domain (A2) activates L-valine, which is subsequently transferred to the T2 domain.

- Cyclization and Release (R domain): The terminal reductase (R) domain facilitates the cyclization and release of the dipeptide, forming the characteristic pyrazinone ring of **Phevalin**.^[4]





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